1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group, a pyrazolyl group, and a dihydropyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
The synthesis of 1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves multiple steps, starting with the preparation of the difluoromethoxyphenyl and pyrazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The difluoromethoxyphenyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The pyrazolyl group can be reduced to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxyphenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may play a crucial role in binding to these targets, while the pyrazolyl and dihydropyrrolo[3,4-d][1,2,3]triazole cores contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with difluoromethoxyphenyl, pyrazolyl, and dihydropyrrolo[3,4-d][1,2,3]triazole groups. 1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is unique due to its specific combination of these groups, which imparts distinct chemical and biological properties. Similar compounds include:
Properties
Molecular Formula |
C29H24F2N6O4 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
3-[2-[5-[4-(difluoromethoxy)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C29H24F2N6O4/c1-17-7-11-20(12-8-17)36-27(39)25-26(28(36)40)35(34-32-25)16-24(38)37-23(19-5-3-2-4-6-19)15-22(33-37)18-9-13-21(14-10-18)41-29(30)31/h2-14,23,25-26,29H,15-16H2,1H3 |
InChI Key |
BRDGISOGVSROAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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